molecular formula C19H21NO2 B2537844 (3,4-Dimethylphenyl)(2-phenylmorpholino)methanone CAS No. 946234-22-6

(3,4-Dimethylphenyl)(2-phenylmorpholino)methanone

Cat. No.: B2537844
CAS No.: 946234-22-6
M. Wt: 295.382
InChI Key: ORMAJIGQDDTDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dimethylphenyl)(2-phenylmorpholino)methanone is an organic compound that belongs to the class of morpholino derivatives. This compound is characterized by the presence of a morpholine ring attached to a phenyl group and a dimethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(3,4-Dimethylphenyl)(2-phenylmorpholino)methanone is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme interactions and as a probe for biological assays.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethylphenyl)(2-phenylmorpholino)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • (3,4-Dimethoxyphenyl)(2-phenylmorpholino)methanone
  • (3,4-Dimethylphenyl)(2-phenylpiperidino)methanone

Comparison:

  • (3,4-Dimethoxyphenyl)(2-phenylmorpholino)methanone: Similar structure but with methoxy groups instead of methyl groups, which can affect its reactivity and binding properties.
  • (3,4-Dimethylphenyl)(2-phenylpiperidino)methanone: Contains a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.

The uniqueness of (3,4-Dimethylphenyl)(2-phenylmorpholino)methanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3,4-dimethylphenyl)-(2-phenylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14-8-9-17(12-15(14)2)19(21)20-10-11-22-18(13-20)16-6-4-3-5-7-16/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMAJIGQDDTDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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